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molecular formula C13H14F3NO4 B1339070 tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate CAS No. 505084-60-6

tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate

Cat. No. B1339070
M. Wt: 305.25 g/mol
InChI Key: WMUUAEMQZAOMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291615B2

Procedure details

A magnetically stirred solution of tert-butyl 4-(trifluoromethoxy)phenylcarbamate (19.95 g, 72 mmol) and TMEDA (16.7 g, 144 mmol) in THF (300 mL) at −78° C. was treated with the dropwise addition of a 1.4M solution of sec-butyllithium in cyclohexane (170 mL, 237 mmol), at a rate which maintained the internal temperature below −60° C. The mixture was stirred for 1 h at −78° C., then allowed to warm to −50° C. and stirred an additional 30 min. The solution was returned to −78° C., treated with the dropwise addition of N,N-dimethylformamide, at a rate which maintained the internal temperature below −60° C. The reaction was stirred at −78° C. for 30 min, allowed to warm to −20° C., then quenched with the addition of saturated ammonium chloride solution (200 mL). The mixture was transferred to a 1 L seperatory funnel, diluted with diethyl ether (400 mL), and the layers were separated. The organic phase was washed successively with saturated ammonium chloride solution (100 mL), water (100 mL), and brine (100 mL), dried over sodium sulfate, and concentrated in-vacuo to a yellow solid. The solid was purified over silica gel, eluting with 5% ethyl acetate/hexanes, to yield 18.36 g of a colorless solid as product. 1H NMR (400 MHz, CDCl3) δ ppm 1.55 (m, 9 H) 7.26 (s, 4 H) 7.43 (dd, J=9.23, 2.64 Hz, 6 H) 7.48 (s, 1 H) 8.54 (d, J=9.23 Hz, 1 H) 9.88 (s, 1 H) 10.33 (s, 1 H).
Quantity
19.95 g
Type
reactant
Reaction Step One
Name
Quantity
16.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:6][CH:5]=1.CN(CCN(C)C)C.C([Li])(CC)C.C1CCCCC1.C1C[O:42][CH2:41]C1>CN(C)C=O>[CH:41]([C:6]1[CH:5]=[C:4]([O:3][C:2]([F:18])([F:19])[F:1])[CH:9]=[CH:8][C:7]=1[NH:10][C:11](=[O:17])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:42]

Inputs

Step One
Name
Quantity
19.95 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)NC(OC(C)(C)C)=O)(F)F
Name
Quantity
16.7 g
Type
reactant
Smiles
CN(C)CCN(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
170 mL
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained the internal temperature below −60° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −50° C.
STIRRING
Type
STIRRING
Details
stirred an additional 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was returned to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained the internal temperature below −60° C
STIRRING
Type
STIRRING
Details
The reaction was stirred at −78° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −20° C.
CUSTOM
Type
CUSTOM
Details
quenched with the addition of saturated ammonium chloride solution (200 mL)
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a 1 L seperatory funnel
ADDITION
Type
ADDITION
Details
diluted with diethyl ether (400 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic phase was washed successively with saturated ammonium chloride solution (100 mL), water (100 mL), and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo to a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was purified over silica gel
WASH
Type
WASH
Details
eluting with 5% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1=C(C=CC(=C1)OC(F)(F)F)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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